molecular formula C9H10BFO4 B14854078 [5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid

[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid

Cat. No.: B14854078
M. Wt: 211.98 g/mol
InChI Key: XLXQDOGCPFECHX-UHFFFAOYSA-N
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Description

[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a fluorophenyl ring, which is further substituted with a dioxolane moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid typically involves the reaction of 2-fluorophenylboronic acid with 1,3-dioxolane under specific conditions. The reaction is often catalyzed by a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate, palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid is widely used as a reagent in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the formation of biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is used in the development of boron-containing drugs. Boron compounds have shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT), where they are used to deliver boron atoms to cancer cells for targeted radiation treatment .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in the development of new materials with enhanced performance characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid lies in its combination of a fluorophenyl ring and a dioxolane moiety, which imparts distinct chemical properties. This combination enhances its reactivity and makes it a versatile reagent in various chemical reactions .

Properties

Molecular Formula

C9H10BFO4

Molecular Weight

211.98 g/mol

IUPAC Name

[5-(1,3-dioxolan-2-yl)-2-fluorophenyl]boronic acid

InChI

InChI=1S/C9H10BFO4/c11-8-2-1-6(5-7(8)10(12)13)9-14-3-4-15-9/h1-2,5,9,12-13H,3-4H2

InChI Key

XLXQDOGCPFECHX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2OCCO2)F)(O)O

Origin of Product

United States

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